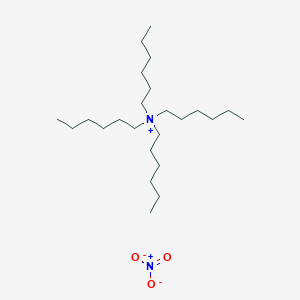
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a chemical compound with the molecular formula C8H2Br3F13 . It is a halogenated alkane, characterized by the presence of multiple bromine and fluorine atoms. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the bromination and fluorination of octane derivatives. The process can be summarized as follows:
Bromination: The initial step involves the bromination of an octane derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
化学反応の分析
Types of Reactions
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various functional groups, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of de-brominated alkanes.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
科学的研究の応用
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and brominated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying halogenated compound interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with enhanced bioavailability and stability.
作用機序
The mechanism of action of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to interact with various biological and chemical systems, leading to its unique properties and effects .
類似化合物との比較
Similar Compounds
- 1,2,2-Tribromo-1-(perfluoro-n-hexyl)ethane
- 2,4,6-Tribromophenol
- 1,3,5-Tribromobenzene
Comparison
Compared to similar compounds, 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to its high degree of fluorination and bromination, which imparts distinct chemical and physical properties. These properties include increased thermal stability, hydrophobicity, and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H2Br3F13 |
|---|---|
分子量 |
584.79 g/mol |
IUPAC名 |
7,8,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H2Br3F13/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H |
InChIキー |
OYZQGMGVIMWIFW-UHFFFAOYSA-N |
正規SMILES |
C(C(Br)Br)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

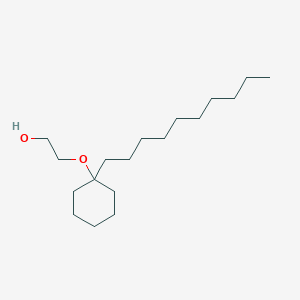

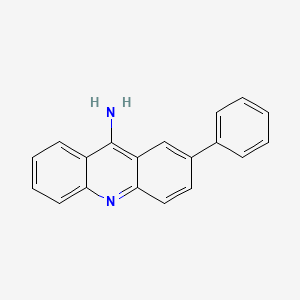
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
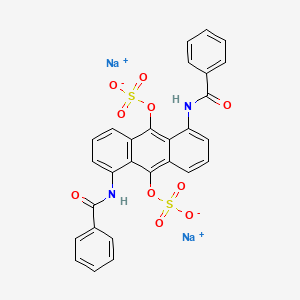
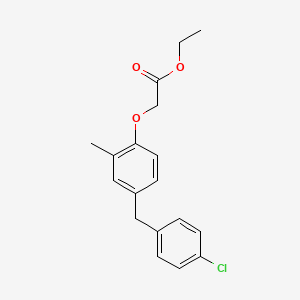
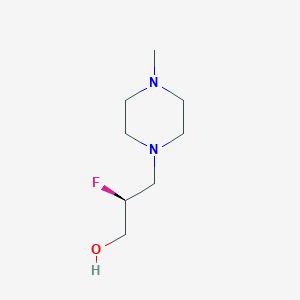
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)

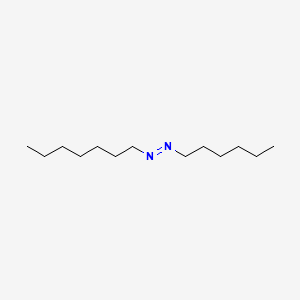
![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
